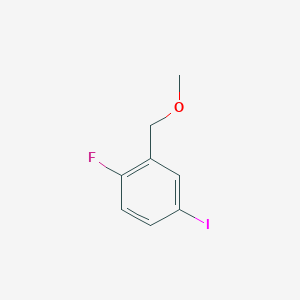

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

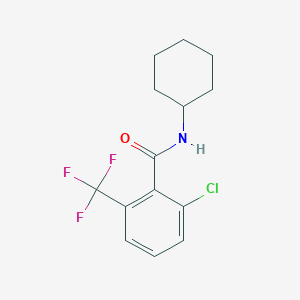

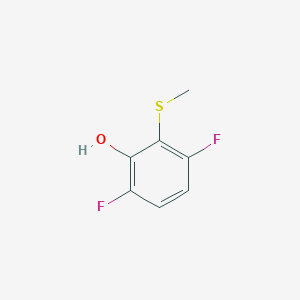

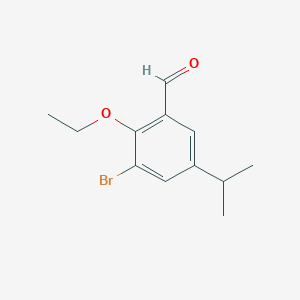

The compound “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” are not available, similar compounds such as 2-Benzyloxybenzaldehyde have been synthesized and characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” would likely involve a benzene ring with benzyloxy, difluoro, and methoxy substituents. The exact structure and conformation would depend on the positions of these substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” would depend on its exact molecular structure. Similar compounds like 2-Benzyloxybenzaldehyde have properties such as a density of 1.1±0.1 g/cm^3, boiling point of 359.0±17.0 °C at 760 mmHg, and a refractive index of 1.607 .Applications De Recherche Scientifique

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene: is emerging as a mild and effective reagent for the synthesis of benzyl ethers and esters. The compound can be used to transfer benzyl groups under neutral conditions, which is particularly useful for protecting complex alcohol substrates that may not be compatible with acidic or basic conditions .

Antimicrobial Activity

Derivatives of 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene have been synthesized and shown to exhibit antimicrobial activity. These derivatives, particularly chalcones, are of interest in pharmaceutical and medicinal chemistry for their potential use as antimicrobial agents .

Pharmaceutical Research

This compound serves as a valuable intermediate in pharmaceutical research. Its derivatives are used in the synthesis of various drugs and are essential for the development of new therapeutic agents .

Chemical Synthesis

In chemical synthesis, 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene is used as a reagent for the preparation of multidentate chelating ligands. These ligands are crucial in forming stable complexes with metal ions, which have applications in catalysis and materials science .

Organic Chemistry

The compound is utilized in organic chemistry as a protecting group for alcohols. By protecting the alcohol functional group, chemists can perform reactions on other parts of the molecule without affecting the alcohol group .

Development of Chelating Agents

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene: is involved in the development of chelating agents that can bind to metal ions. These agents have applications in environmental chemistry, where they can be used to remove heavy metals from waste streams .

Orientations Futures

The future directions for research on “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” could include further exploration of its synthesis, chemical reactions, and potential biological activity. Studies on similar compounds have explored UV-induced conformational changes and interactions with biological targets .

Mécanisme D'action

- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .

- It could potentially undergo oxidation or reduction reactions, affecting its reactivity and interactions with cellular components .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

1,4-difluoro-2-methoxy-3-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c1-17-13-11(15)7-8-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYRHOISHMPTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OCC2=CC=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)